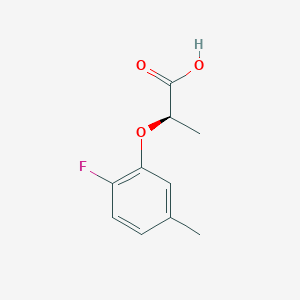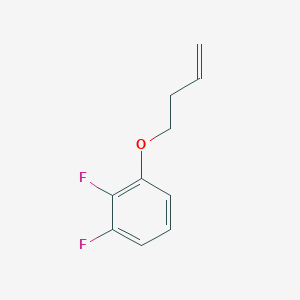
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chromenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenyl Moiety: Starting from a suitable precursor, the chromenyl ring can be synthesized through cyclization reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the chromenyl moiety with the butenone fragment under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)phenyl)but-3-EN-2-one: Similar structure but with a phenyl group instead of a chromenyl moiety.
(E)-1,1,1-Trifluoro-4-(2-methyl-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one: Similar structure but without the additional trifluoromethyl group on the chromenyl ring.
Uniqueness
The uniqueness of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one lies in its combination of trifluoromethyl groups and the chromenyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H12F6O2 |
|---|---|
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C15H12F6O2/c1-8-2-3-9-4-7-12(15(19,20)21)23-13(9)10(8)5-6-11(22)14(16,17)18/h4-8H,2-3H2,1H3/b6-5+ |
Clé InChI |
YUTIACAGSKGZSI-AATRIKPKSA-N |
SMILES isomérique |
CC1CCC2=CC=C(OC2=C1/C=C/C(=O)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC1CCC2=CC=C(OC2=C1C=CC(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)

![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)
